molecular formula C14H20N2O2 B7946661 Benzyl (cis-2-aminocyclohexyl)carbamate CAS No. 1067631-22-4

Benzyl (cis-2-aminocyclohexyl)carbamate

Cat. No.: B7946661
CAS No.: 1067631-22-4
M. Wt: 248.32 g/mol
InChI Key: FAIYTHASVJZIGQ-QWHCGFSZSA-N
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Description

Benzyl (cis-2-aminocyclohexyl)carbamate is an organic chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol. It is widely studied in scientific research due to its various physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (cis-2-aminocyclohexyl)carbamate can be synthesized through the protection of amines using carbamates. One common method involves the use of benzyl chloroformate (Cbz-Cl) to protect the amine group in the presence of a base such as triethylamine (TEA). The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar protecting group strategies. The use of catalytic hydrogenation (Pd-C, H2) can be employed to remove the benzyl group, yielding the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (cis-2-aminocyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd-C).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: H2, Pd-C

    Substitution: Halogenated compounds, bases like NaOH or KOH

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Benzyl (cis-2-aminocyclohexyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of various organic compounds and intermediates.

Mechanism of Action

The mechanism of action of Benzyl (cis-2-aminocyclohexyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The benzyl group can be cleaved under specific conditions, allowing the compound to interact with its target sites .

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2-oxopropyl)carbamate: Similar in structure but with different functional groups and properties.

    Carbamic acid derivatives: A broad class of compounds with varying biological and chemical activities.

Uniqueness

Benzyl (cis-2-aminocyclohexyl)carbamate is unique due to its specific cis-configuration and the presence of both benzyl and carbamate groups. This configuration allows for distinct interactions with molecular targets and specific reactivity in chemical reactions.

Properties

IUPAC Name

benzyl N-[(1R,2S)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYTHASVJZIGQ-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10739576
Record name Benzyl [(1R,2S)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067631-22-4, 445479-92-5
Record name Carbamic acid, N-[(1R,2S)-2-aminocyclohexyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067631-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [(1R,2S)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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